molecular formula C19H22N2 B13812733 2-phenyl-3-piperidin-4-yl-2,3-dihydro-1H-indole

2-phenyl-3-piperidin-4-yl-2,3-dihydro-1H-indole

Cat. No.: B13812733
M. Wt: 278.4 g/mol
InChI Key: XYKATSPCYLYIKN-UHFFFAOYSA-N
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Description

2-Phenyl-3-(4-piperidinyl)-1H-indole is a complex organic compound that features a phenyl group, a piperidine ring, and an indole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(4-piperidinyl)-1H-indole can be achieved through several methods. One common approach involves the condensation of 2-phenylindole with piperidine under acidic conditions. The reaction typically requires refluxing in ethanol with a catalytic amount of p-toluenesulfonic acid (TsOH) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(4-piperidinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Phenyl-3-(4-piperidinyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(4-piperidinyl)-1H-indole involves its interaction with specific molecular targets. It may act on various signaling pathways, including the phosphatidylinositol-3-kinase/Akt pathway, which is crucial for cell survival and proliferation . The compound’s structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(4-piperidinyl)-1H-indole is unique due to its combination of a phenyl group, a piperidine ring, and an indole structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-phenyl-3-piperidin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C19H22N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,18-21H,10-13H2

InChI Key

XYKATSPCYLYIKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2C(NC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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